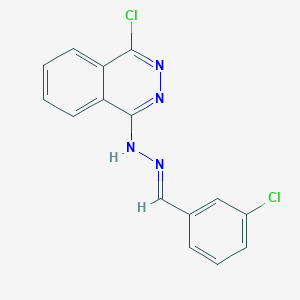
3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3-chlorobenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or reduced hydrazones.
Substitution: It can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form complexes with metal ions, which can influence its biological activity . The compound’s hydrazone group is crucial for its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A related compound with similar chemical properties but different applications.
2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Another hydrazone derivative with distinct chemical behavior.
Uniqueness
3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific structure, which imparts distinct reactivity and potential biological activities . Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H10Cl2N4 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-5-3-4-10(8-11)9-18-20-15-13-7-2-1-6-12(13)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+ |
InChI Key |
RKMAFNOHYOPCMP-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12030599.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide](/img/structure/B12030607.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12030612.png)

![N-(2-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030618.png)

![[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate](/img/structure/B12030632.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030659.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12030676.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12030678.png)
![1-(3-chlorophenyl)-3-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]thiourea](/img/structure/B12030682.png)
